Etamicastat
Overview
Description
Etamicastat is a reversible inhibitor of dopamine-β-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. This compound is primarily used to decrease norepinephrine levels in sympathetically innervated tissues, thereby reducing sympathetic nervous system drive. It has been investigated for its potential therapeutic applications in treating cardiovascular disorders such as hypertension and chronic heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Etamicastat is synthesized through a multi-step process involving the formation of its core structure followed by functional group modifications. The synthesis typically starts with the preparation of the core imidazole ring, followed by the introduction of the aminoethyl side chain and the difluorochroman moiety. The final step involves the formation of the thione group. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Etamicastat undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl moiety can undergo oxidative deamination.
Reduction: The thione group can be reduced to a thiol.
Substitution: The difluorochroman moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of this compound. These derivatives are often used in further studies to understand the compound’s reactivity and potential modifications .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and sympathetic nervous system activity.
Medicine: Explored as a therapeutic agent for treating hypertension and chronic heart failure.
Industry: Potential applications in the development of new drugs targeting dopamine-β-hydroxylase .
Mechanism of Action
Etamicastat exerts its effects by inhibiting dopamine-β-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine. This leads to decreased norepinephrine levels in sympathetically innervated tissues, resulting in reduced sympathetic nervous system drive. The molecular targets include the active site of dopamine-β-hydroxylase, where this compound binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
Etamicastat is unique among dopamine-β-hydroxylase inhibitors due to its reversible inhibition and limited access to the brain, which minimizes central nervous system side effects. Similar compounds include:
Disulfiram: An irreversible inhibitor of dopamine-β-hydroxylase, used primarily in the treatment of chronic alcoholism.
Nepicastat: Another reversible inhibitor with a similar mechanism of action but different pharmacokinetic properties .
This compound’s uniqueness lies in its balance between efficacy and safety, making it a promising candidate for further development and clinical use.
Properties
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWTTYMUOYSQA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226940 | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760173-05-5 | |
Record name | Etamicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAMICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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